molecular formula C9H10N2O4 B2888774 Methyl 2-[(2-nitrophenyl)amino]acetate CAS No. 389065-48-9

Methyl 2-[(2-nitrophenyl)amino]acetate

Cat. No. B2888774
CAS RN: 389065-48-9
M. Wt: 210.189
InChI Key: DCQOTHBVHDCEHW-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.1867 .


Molecular Structure Analysis

The InChI code for “Methyl 2-[(2-nitrophenyl)amino]acetate” is 1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a solid or liquid at room temperature . It has a molecular weight of 210.1867 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalysis and Hydrolysis Studies

  • Catalysis by α-substituted pyridines : Research on the hydrolysis of compounds like p-nitrophenyl acetate, which shares structural similarities with Methyl 2-[(2-nitrophenyl)amino]acetate, indicated nucleophilic catalysis by various substituted amino-pyridines. This finding contradicts some earlier literature reports and sheds light on the catalytic mechanisms involved in such reactions (Deady & Finlayson, 1983).

Kinetic Studies

  • Reaction of p-Nitrophenyl Acetate with Triazines : Kinetic studies involving p-nitrophenyl acetate and substituted triazines in various solvents revealed insights into reaction mechanisms, providing a basis for understanding reactions of structurally related compounds like Methyl 2-[(2-nitrophenyl)amino]acetate (Konakahara et al., 1988).

Chromogenic Substrate Development

  • Esterase Activity Detection : The development of stable chromogenic substrates for esterase activity, involving p-nitrophenyl acetate, provides a framework for developing similar substrates using Methyl 2-[(2-nitrophenyl)amino]acetate for biochemical assays (Levine, Lavis, & Raines, 2008).

Herbicidal Activity

  • Synthesis and Herbicidal Activity : Studies on the synthesis of various isomers of nitrophenyl-based acetates, akin to Methyl 2-[(2-nitrophenyl)amino]acetate, and their herbicidal activity against broadleaf weeds highlight potential agricultural applications (Hayashi & Kouji, 1990).

Interaction Studies

  • Reactivity with Histidine Compounds : Research exploring the interaction between p-nitrophenyl acetate and histidine compounds can provide insights into the reactivity of similar compounds like Methyl 2-[(2-nitrophenyl)amino]acetate in biological systems (Boschcov et al., 1982).

Antimalarial Activity

  • Synthesis and Antimalarial Activity : Investigations into the synthesis of nitrophenyl amino compounds and their quantitative structure-activity relationships offer a foundation for exploring Methyl 2-[(2-nitrophenyl)amino]acetate's potential in antimalarial applications (Werbel et al., 1986).

Sensor Development

  • Colorimetric Sensor for Oxyanions : Development of a colorimetric anion sensor using nitrophenyl-based compounds suggests a pathway for using Methyl 2-[(2-nitrophenyl)amino]acetate in environmental sensing applications (Suryanti, Wibowo, & Handayani, 2020).

Safety and Hazards

“Methyl 2-[(2-nitrophenyl)amino]acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQOTHBVHDCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-nitrophenyl)amino]acetate

Synthesis routes and methods

Procedure details

Glycine methyl ester hydrochloride (2.2 g, 18 mmol), diisopropylethylamine (2.9 g, 29 mmol), 18-crown-6 (370 mg, 1.4 mmol) and potassium fluoride (1.6 g, 28 mmol) were added to a solution of 1-fluoro-2-nitrobenzene (2 g, 14 mmol) in acetonitrile (150 ml). The mixture was heated at 80° C. for 48 h and cooled. 0.3N potassium hydrogen sulphate and ethyl acetate were added and the mixture separated. The organic phase was washed with water and brine, filtered through phase separation paper and reduced. Chromatography (15% EtOAc/85% 6080 petroleum ether) afforded N-(2-nitrophenyl)glycine methyl ester as a yellow solid (2.5 g, 85%).
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2.2 g
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2.9 g
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370 mg
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1.6 g
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2 g
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150 mL
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